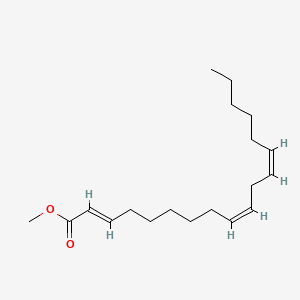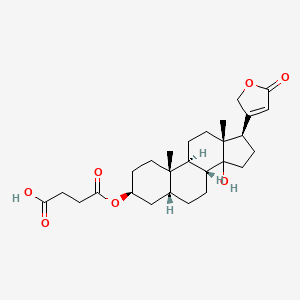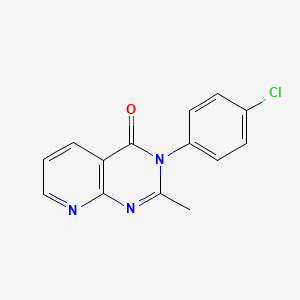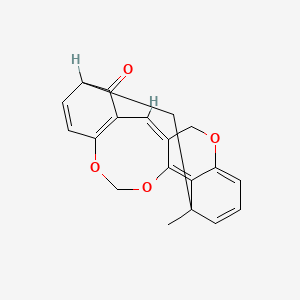
4-Hydroxy-2-pentadecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-pentadecenal: is an organic compound with the molecular formula C15H28O2 . It is a hydroxyaldehyde, characterized by the presence of both a hydroxyl group and an aldehyde group. This compound is known for its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-pentadecenal can be synthesized through a one-pot synthesis method. This involves the reduction-oxygenation of the corresponding (2E,4E)-2,4-alkadienals using molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques, utilizing the aforementioned synthetic routes with appropriate scaling and optimization for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-pentadecenal undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
4-Hydroxy-2-pentadecenal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biological processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-pentadecenal involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its role in enzymatic reactions or as a signaling molecule.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-nonenal: Another hydroxyaldehyde with similar chemical properties.
4-Hydroxy-2-heptenal: Shares structural similarities and undergoes similar chemical reactions.
4-Hydroxy-2-hexenal: Known for its role in biological processes and chemical synthesis.
Uniqueness: 4-Hydroxy-2-pentadecenal is unique due to its specific molecular structure, which allows it to participate in a diverse range of chemical reactions and applications. Its longer carbon chain compared to similar compounds provides distinct physical and chemical properties, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
98241-48-6 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
(E)-4-hydroxypentadec-2-enal |
InChI |
InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13-15,17H,2-10,12H2,1H3/b13-11+ |
Clé InChI |
VXUGVOLNFXPTNN-ACCUITESSA-N |
SMILES |
CCCCCCCCCCCC(C=CC=O)O |
SMILES isomérique |
CCCCCCCCCCCC(/C=C/C=O)O |
SMILES canonique |
CCCCCCCCCCCC(C=CC=O)O |
Key on ui other cas no. |
112147-39-4 |
Synonymes |
4-hydroxypentadecenal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



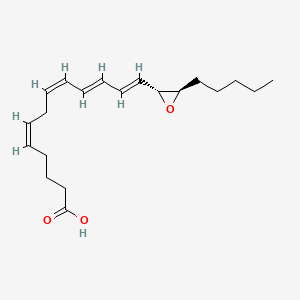
![ethyl (Z)-4-[4-[(Z)-4-ethoxy-4-oxobut-2-enoyl]-3-ethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B1232687.png)



